An In-depth Technical Guide to 1-O-p-Coumaroyl-3-O-feruloylglycerol: A Compound of Emerging Scientific Interest
An In-depth Technical Guide to 1-O-p-Coumaroyl-3-O-feruloylglycerol: A Compound of Emerging Scientific Interest
This guide provides a comprehensive technical overview of 1-O-p-Coumaroyl-3-O-feruloylglycerol, a naturally occurring phenolic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, natural origins, biosynthesis, and potential biological activities. It also outlines detailed experimental protocols for its study and discusses its potential applications.
Introduction
1-O-p-Coumaroyl-3-O-feruloylglycerol is a diglyceride in which glycerol is esterified with p-coumaric acid at the C-1 position and ferulic acid at the C-3 position. As a member of the phenylpropanoid family, it is synthesized by plants and is found in various natural sources.[1][2] The presence of both p-coumaroyl and feruloyl moieties suggests that this molecule may possess a unique combination of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for further scientific investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-O-p-Coumaroyl-3-O-feruloylglycerol is essential for its extraction, synthesis, and application in biological studies.
Chemical Structure and Properties
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IUPAC Name: [2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1][2]
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Synonyms: 1-o-Feruloyl-3-o-p-coumaroylglycerol, 1-O-p-Coumaroyl-3-O-feruloylglycerol[1][2]
Table 1: Key Chemical Properties of 1-O-p-Coumaroyl-3-O-feruloylglycerol
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂O₈ | PubChem[1][2] |
| Molecular Weight | 414.4 g/mol | PubChem[1][2] |
| IUPAC Name | [2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem[1][2] |
| CAS Number | 108026-21-7 | PubChem[1][2] |
Solubility and Stability
While specific solubility data for 1-O-p-Coumaroyl-3-O-feruloylglycerol is not extensively documented, based on its structure containing both hydrophobic (aromatic rings) and hydrophilic (hydroxyl and ester groups) moieties, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Its stability is likely influenced by factors such as pH, temperature, and light exposure, similar to other phenolic compounds. For long-term storage, it is recommended to store the compound as a powder at -20°C and in solvent at -80°C.
Natural Occurrence and Biosynthesis
1-O-p-Coumaroyl-3-O-feruloylglycerol has been identified as a natural product in certain plant species, most notably in Juncus effusus (soft rush).[1][2] Its biosynthesis is rooted in the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.
The Phenylpropanoid Pathway: A Brief Overview
The biosynthesis of 1-O-p-Coumaroyl-3-O-feruloylglycerol begins with the amino acid phenylalanine, which is converted to cinnamic acid. A series of hydroxylation and methylation reactions then lead to the formation of p-coumaric acid and ferulic acid. These acids are subsequently activated to their corresponding CoA esters, p-coumaroyl-CoA and feruloyl-CoA.
Figure 1: Simplified biosynthetic pathway of 1-O-p-Coumaroyl-3-O-feruloylglycerol.
Synthesis and Isolation
The acquisition of pure 1-O-p-Coumaroyl-3-O-feruloylglycerol for research purposes can be achieved through isolation from natural sources or by chemical synthesis.
Isolation from Natural Sources
A general protocol for the isolation of phenolic compounds from plant material, such as Juncus effusus, is outlined below.
Protocol 1: General Extraction and Isolation of Phenolic Compounds
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Extraction:
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Air-dry and powder the plant material (e.g., stems of Juncus effusus).
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Extract the powdered material with a suitable solvent, such as methanol or ethanol, at room temperature.
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Concentrate the extract under reduced pressure to yield a crude extract.
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Fractionation:
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Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.
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The fraction containing 1-O-p-Coumaroyl-3-O-feruloylglycerol is typically found in the ethyl acetate or n-butanol fraction.
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Purification:
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Subject the active fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.
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Chemical Synthesis
A plausible synthetic route for 1-O-p-Coumaroyl-3-O-feruloylglycerol involves the selective esterification of glycerol.
Figure 2: A plausible synthetic workflow for 1-O-p-Coumaroyl-3-O-feruloylglycerol.
Biological Activities and Mechanism of Action
The biological activities of 1-O-p-Coumaroyl-3-O-feruloylglycerol are not yet extensively studied as a single molecule. However, the well-documented properties of its constituent hydroxycinnamic acids, p-coumaric acid and ferulic acid, provide a strong basis for predicting its potential therapeutic effects.
Antioxidant Activity
Both p-coumaric acid and ferulic acid are known to be potent antioxidants. Their antioxidant capacity stems from their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. The presence of two such moieties in 1-O-p-Coumaroyl-3-O-feruloylglycerol suggests a significant radical scavenging potential.
Protocol 2: DPPH Radical Scavenging Assay
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Prepare a stock solution of 1-O-p-Coumaroyl-3-O-feruloylglycerol in methanol.
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Prepare a series of dilutions of the stock solution.
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In a 96-well plate, add 100 µL of each dilution to 100 µL of a 0.2 mM DPPH solution in methanol.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. The anti-inflammatory properties of p-coumaric acid and ferulic acid are well-established and are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the activity of pro-inflammatory enzymes like cyclooxygenase (COX).
Figure 3: Postulated anti-inflammatory mechanism of 1-O-p-Coumaroyl-3-O-feruloylglycerol via inhibition of the NF-κB pathway.
Protocol 3: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
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Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of 1-O-p-Coumaroyl-3-O-feruloylglycerol for 1 hour.
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Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
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Collect the cell culture supernatant.
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Determine the nitrite concentration in the supernatant using the Griess reagent.
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Measure the absorbance at 540 nm and calculate the percentage of nitric oxide inhibition.
Future Perspectives and Applications
The unique chemical structure of 1-O-p-Coumaroyl-3-O-feruloylglycerol, combining two potent bioactive hydroxycinnamic acids on a glycerol backbone, makes it a promising candidate for further research and development in several areas:
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Pharmaceuticals: Its potential antioxidant and anti-inflammatory properties warrant investigation for the development of new therapeutic agents for diseases associated with oxidative stress and inflammation.
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Cosmeceuticals: As a natural antioxidant, it could be explored for use in skincare formulations to protect against photo-aging and other forms of oxidative damage.
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Nutraceuticals: Further research into its bioavailability and safety could lead to its use as a functional food ingredient or dietary supplement.
Conclusion
1-O-p-Coumaroyl-3-O-feruloylglycerol is a fascinating natural product with significant potential. While research on this specific molecule is still in its early stages, the well-established biological activities of its constituent parts provide a strong rationale for its continued investigation. This guide has provided a comprehensive overview of its known properties and has outlined key experimental approaches for its further study. It is hoped that this document will serve as a valuable resource for scientists and researchers dedicated to exploring the therapeutic potential of natural compounds.
References
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PubChem. 1-o-Feruloyl-3-o-p-coumaroylglycerol. National Center for Biotechnology Information. [Link]
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